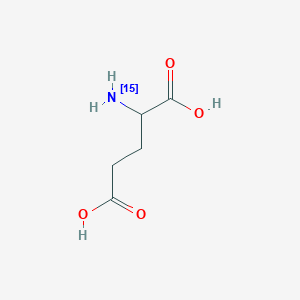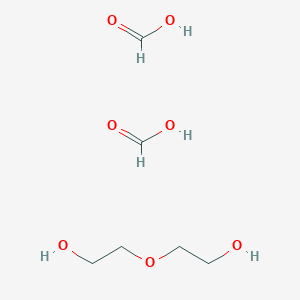
Formic acid;2-(2-hydroxyethoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formic acid;2-(2-hydroxyethoxy)ethanol is a compound that combines formic acid, the simplest carboxylic acid, with 2-(2-hydroxyethoxy)ethanol, a glycol ether Formic acid is known for its presence in ant venom and its use as a preservative and antibacterial agent 2-(2-hydroxyethoxy)ethanol, on the other hand, is commonly used as a solvent in various industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;2-(2-hydroxyethoxy)ethanol typically involves the esterification of formic acid with 2-(2-hydroxyethoxy)ethanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Formic acid;2-(2-hydroxyethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The formic acid component can be oxidized to carbon dioxide and water.
Reduction: The compound can be reduced to formic acid and 2-(2-hydroxyethoxy)ethanol.
Substitution: The hydroxyl group in 2-(2-hydroxyethoxy)ethanol can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Formic acid and 2-(2-hydroxyethoxy)ethanol.
Substitution: Various substituted glycol ethers.
Wissenschaftliche Forschungsanwendungen
Formic acid;2-(2-hydroxyethoxy)ethanol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme kinetics and protein folding.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a solvent in the production of coatings, adhesives, and cleaning agents.
Wirkmechanismus
The mechanism of action of formic acid;2-(2-hydroxyethoxy)ethanol involves its interaction with various molecular targets. The formic acid component can act as a proton donor, participating in acid-base reactions. The 2-(2-hydroxyethoxy)ethanol component can form hydrogen bonds with other molecules, influencing their structure and reactivity. These interactions can affect various biochemical pathways, including enzyme activity and protein folding.
Vergleich Mit ähnlichen Verbindungen
Formic acid;2-(2-hydroxyethoxy)ethanol can be compared with other similar compounds such as:
Methanol: A simpler alcohol with similar solvent properties but lacking the glycol ether component.
Ethanol: Another simple alcohol with broader applications but different reactivity.
Ethylene glycol: A glycol with two hydroxyl groups, used as an antifreeze and in the production of polymers.
The uniqueness of this compound lies in its combination of formic acid and glycol ether properties, making it a versatile compound with diverse applications.
Eigenschaften
Molekularformel |
C6H14O7 |
|---|---|
Molekulargewicht |
198.17 g/mol |
IUPAC-Name |
formic acid;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C4H10O3.2CH2O2/c5-1-3-7-4-2-6;2*2-1-3/h5-6H,1-4H2;2*1H,(H,2,3) |
InChI-Schlüssel |
DGJJKOQXPQMJON-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCO)O.C(=O)O.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B14112996.png)
![(3R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B14113027.png)
![8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione](/img/structure/B14113031.png)
![2,2-(1-Methyl-3-buten-1-ylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14113037.png)
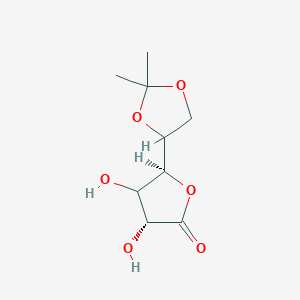

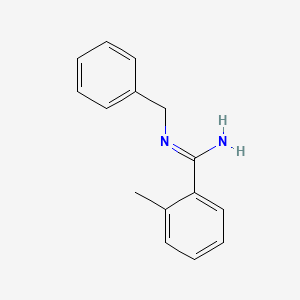
![methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113058.png)
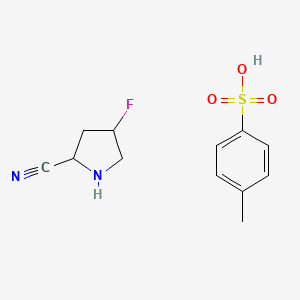
![1-(benzylthio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14113064.png)
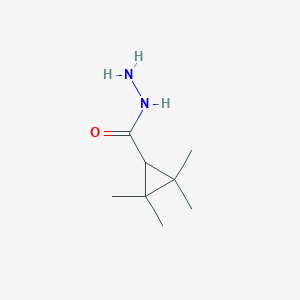
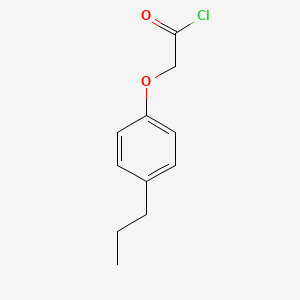
![1-[2-(pyridin-2-yl)ethyl]-3-(3-sulfonatopropyl)-1H-imidazol-3-ium](/img/structure/B14113069.png)
